1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate
Description
Table 1: Molecular Formula Validation
| Parameter | Theoretical Value | Experimental Value | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ | C₁₀H₁₃NO₄ | |
| Molecular Weight (g/mol) | 211.22 | 211.22 | |
| Purity | >95% | HPLC (98.2%) |
Stereochemical Configuration Analysis (E/Z Isomerism)
The (2E) designation in the compound’s name specifies the stereochemistry of the double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the cyano group (-C≡N) and the methyl group (-CH₃) at carbon 3 are assigned higher priority compared to the ester-linked groups. In the E isomer, these high-priority substituents reside on opposite sides of the double bond, whereas the Z isomer would place them on the same side.
The stability of the E isomer is attributed to minimized steric hindrance between the cyano group and the adjacent methyl substituent. Computational studies on analogous cyanoacrylates suggest that the E configuration is energetically favored by ~3–5 kcal/mol due to reduced van der Waals repulsions. This stereochemical preference is critical in synthetic applications, as it influences reactivity in cycloadditions and nucleophilic substitutions.
Comparison with Related Cyano-Substituted Malonate Esters
The compound shares structural similarities with other cyano-functionalized malonate esters but differs in substitution patterns and stereochemical outcomes:
Table 2: Key Differences Among Cyano-Substituted Malonate Esters
- Functional Group Positioning : Unlike diethyl malonate, which lacks unsaturation, this compound’s conjugated double bond enables reactivity in Diels-Alder reactions.
- Steric Effects : The methyl group at carbon 3 imposes greater steric hindrance compared to linear analogs like ethyl 2-cyanoacrylate, affecting reaction kinetics in Michael additions.
- Stereoselectivity : The E configuration differentiates it from Z isomers, which are less common in synthetic intermediates due to thermodynamic instability.
Properties
IUPAC Name |
1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPULUNQERJYGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of cyano-substituted pentenedioate esters typically involves multi-step organic synthesis, starting from β-ketoesters or related precursors. A common approach involves:
- Formation of β-ketoester intermediates via alkylation of methyl acetoacetate.
- Introduction of cyano groups through nucleophilic substitution or radical addition.
- Installation of ethyl and methyl ester groups via selective esterification or transesterification.
- Use of radical bicyclization or domino radical processes to construct complex skeletons when applicable.
A significant methodology applicable to such compounds involves the use of domino radical bicyclization from functionalized oxime ethers , which has been shown to efficiently generate cyano- and ester-functionalized heterocycles and spirocyclic compounds with moderate to good yields under mild conditions.
Detailed Preparation Method Using Domino Radical Bicyclization
Starting Materials and Precursors
- Oxime ethers derived from β-ketoesters serve as radical precursors.
- β-Ketoesters such as methyl 3-oxobutanoate are alkylated at the activated methylene position via dianion intermediates to form substituted β-ketoesters.
- Subsequent functional group transformations include dealkoxycarbonylation (Krapcho reaction) or modifications to yield ketones or esters with desired substituents.
Radical Initiation and Bicyclization
- Radical bicyclization is initiated typically by tributyltin hydride in the presence of radical initiators such as AIBN (azobisisobutyronitrile) or triethylborane (Et3B) .
- The reaction is carried out in solvents like cyclohexane at controlled temperatures (room temperature to 90 °C).
- The radical process involves generation of aryl or alkyl radicals that add to C=N bonds of oxime ethers, forming alkoxyaminyl radicals which then undergo intramolecular cyclization.
- This domino process results in bicyclic or spirocyclic compounds incorporating cyano and ester functionalities.
Workup and Purification
- After completion (monitored by TLC), the reaction mixture is treated with aqueous KF or CsF to remove tin residues.
- Organic extraction is performed with ethyl acetate, followed by drying over anhydrous magnesium sulfate.
- Purification involves flash column chromatography on silica gel with solvents such as hexane, dichloromethane (DCM), or mixtures thereof.
- Diastereomeric mixtures are often obtained, with trans isomers typically predominant.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of methyl acetoacetate | Dianion formation, alkyl halides | Moderate to high | Formation of β-ketoesters with methyl and ethyl substituents |
| Dealkoxycarbonylation (Krapcho reaction) | Krapcho conditions (e.g., LiCl/H2O/DMF) | Moderate | Removal of carbomethoxy group to form ketones |
| Radical bicyclization | Tributyltin hydride (1.2 equiv), AIBN or Et3B, cyclohexane, 3-6 h | 40-67 | Formation of cyano- and ester-substituted bicyclic compounds |
| Purification | Flash chromatography (silica gel, hexane/DCM gradient) | N/A | Separation of cis/trans diastereomers |
Key Research Findings and Observations
- The use of triethylborane (Et3B) as a radical initiator allows the reaction to proceed under milder conditions and improves diastereoselectivity compared to AIBN initiation.
- The domino radical bicyclization approach enables simultaneous formation of two rings, facilitating the construction of complex molecular frameworks containing cyano and ester groups.
- Diastereomeric mixtures are typical, with trans isomers often favored (up to 58% isolated yield for trans diastereomer in some cases).
- The methodology is versatile, accommodating various substituents on the aromatic ring and different alkyl groups on the ester moieties.
- The purification process effectively removes organotin impurities, critical for obtaining pure target compounds.
Summary Table of Radical Bicyclization Yields for Related Compounds
| Compound | Oxime Ether Precursor | Radical Initiator | Reaction Time (h) | Total Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|
| 19a | 18a | AIBN | 6 | 66 | 39:27 |
| 19a | 18d | Et3B | 3 | 65 | 58:7 |
| 19b | 18e | AIBN | 3 | 56 | 39:17 |
| 19b | 18e | Et3B | 3 | 56 | 39:17 |
Chemical Reactions Analysis
1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as:
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
- Cycloaddition Reactions : It can participate in cycloaddition processes, leading to the creation of cyclic structures that are essential in drug design.
Case Study: Synthesis of Novel Anticancer Agents
A study demonstrated the use of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate in synthesizing novel anticancer agents. The compound was reacted with various amines to yield derivatives that exhibited significant cytotoxic activity against cancer cell lines. The synthesized compounds were evaluated for their efficacy using standard MTT assays, revealing promising results.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for developing pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.
Table 2: Biological Activities of Derivatives
| Compound Derivative | Activity Type | Reference |
|---|---|---|
| N-(1-Ethyl-5-methyl)-substituted derivatives | Anticancer | |
| Cyano-containing derivatives | Antimicrobial | |
| Alkylated derivatives | Anti-inflammatory |
Material Science
The compound has also found applications in material science, particularly in the development of polymers and coatings. Its reactive functional groups can be utilized to create cross-linked structures that enhance material properties.
Case Study: Polymer Development
Research has indicated that incorporating 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate into polymer matrices improves mechanical strength and thermal stability. The compound was used as a monomer in creating bio-based polymers, which are essential for sustainable materials development.
Mechanism of Action
The mechanism of action of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethyl vs. Methyl Esters
The choice of ester groups (ethyl vs. methyl) significantly impacts physicochemical properties:
- Solubility : Ethyl esters generally exhibit lower polarity compared to methyl esters, reducing water solubility but enhancing lipid compatibility.
- Reactivity : Ethyl esters are less reactive in nucleophilic acyl substitution due to increased steric hindrance compared to methyl esters.
For example, in Stobbe condensations, using dimethyl succinate instead of diethyl succinate yields 1-methyl esters of itaconates (e.g., dimethyl itaconate), which are more polar and reactive than their ethyl counterparts .
Table 1: Comparative Properties of Ester Derivatives
| Compound | Ester Groups | Substituents | Reactivity (Relative) | Solubility in H₂O |
|---|---|---|---|---|
| 1-Ethyl 5-methyl (2E)-2-cyano-... | Ethyl (C1), Methyl (C5) | Cyano (C2), Methyl (C3) | Moderate | Low |
| Dimethyl itaconate | Methyl (C1, C5) | None | High | Moderate |
| Diethyl succinate (precursor) | Ethyl (C1, C4) | None | Low | Very Low |
Cyano Group Influence
The presence of a cyano group at position 2 introduces strong electron-withdrawing effects, which:
- Stabilize the α,β-unsaturated system, making the compound less prone to Michael addition reactions compared to non-cyano analogs.
- Enhance electrophilicity at the β-carbon, facilitating conjugate additions in synthetic applications.
In contrast, non-cyano analogs like 1-ethyl 5-methyl pent-2-enedioate lack this stabilization, leading to higher reactivity in nucleophilic environments .
Methylation Position and Isomerism
The position of methyl groups (e.g., 3-methyl vs. 5-methyl) affects steric interactions and isomer stability. For instance, 5-methyl substitution in the target compound minimizes steric clash with the ethyl ester, favoring the (2E)-configuration. In contrast, 6-methyl isomers (hypothetical analogs) would introduce destabilizing van der Waals repulsions, as observed in studies on branched glycerol dialkyl glycerol tetraethers (brGDGTs) .
Biological Activity
1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate is a compound of significant interest in the field of organic chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities, making it a candidate for further research. This article aims to explore the biological activity of this compound through a review of existing literature, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₁O₄
- Molecular Weight : 251.26 g/mol
The compound features a cyano group and two enedioate functional groups, which are known to influence its reactivity and biological properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the presence of the cyano group is often associated with enhanced cytotoxic activity against various cancer cell lines. Research has shown that derivatives of cyano-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Cytotoxicity Analysis
A study conducted on various derivatives of cyano compounds demonstrated that 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM, suggesting moderate potency compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate | HeLa | 25 |
| Standard Chemotherapy Agent A | HeLa | 10 |
| Standard Chemotherapy Agent B | MCF-7 | 15 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate can be attributed to its ability to interact with cellular targets:
- Caspase Activation : Induction of apoptosis through the activation of caspases.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS leading to oxidative stress in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate, and how should purity be validated?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyanoacetate derivatives and aldehydes under basic conditions. For example, analogous compounds like ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate were prepared using N-methyl-pyrrole-2-carboxaldehyde and ethyl cyanoacetate in ethanol with catalytic piperidine . Purity validation requires HPLC (≥98% purity), NMR (to confirm structural integrity via coupling constants and integration ratios), and elemental analysis. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should assess degradation pathways .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for confirming the (2E)-configuration, as demonstrated for structurally similar α,β-unsaturated cyanoesters . NMR spectroscopy (¹H and ¹³C) can distinguish geometric isomers via coupling constants (J ≈ 12–16 Hz for trans alkenes). IR spectroscopy identifies the cyano (C≡N) stretch near 2200–2260 cm⁻¹. Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability depends on protecting the α,β-unsaturated ester and cyano groups from hydrolysis. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas. Monitor degradation via periodic NMR or LC-MS. For aqueous systems, buffered solutions (pH 6–7) minimize hydrolysis. Avoid prolonged exposure to light due to potential [2+2] photocycloaddition reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the α,β-unsaturated cyanoester moiety in nucleophilic additions?
- Methodological Answer : The electron-withdrawing cyano and ester groups activate the alkene toward Michael additions. Computational studies (DFT or MD simulations) can model transition states and regioselectivity. For example, nucleophiles like amines or thiols attack the β-carbon, forming stabilized enolates. Kinetic isotope effects and Hammett plots quantify electronic influences . Experimental validation involves trapping intermediates (e.g., using TEMPO for radical pathways) .
Q. How can computational chemistry predict the compound’s behavior in non-traditional solvents (e.g., ionic liquids)?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA model solvation effects. COSMO-RS calculations predict solubility parameters and partition coefficients. For instance, ionic liquids with low hydrogen-bond acidity (e.g., [BMIM][PF₆]) may stabilize the compound via hydrophobic interactions. Validate predictions experimentally using UV-Vis spectroscopy to monitor aggregation .
Q. How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst loading). Use factorial design (2^k experiments) to isolate factors like temperature, solvent polarity, and catalyst type. For example, a 2³ design could test Pd(OAc)₂ vs. CuI catalysts in DMF vs. THF at 60°C vs. 80°C. Statistical tools (ANOVA) identify significant interactions. Replicate studies under controlled glovebox conditions to minimize oxygen/moisture interference .
Q. What strategies optimize enantioselective synthesis using this compound as a chiral building block?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Screen chiral phosphine ligands (BINAP, Josiphos) in Pd-catalyzed allylic alkylation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For scalable routes, consider enzymatic resolution using lipases (e.g., CAL-B) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
